4-Methylthio-alpha-D-mannose
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Overview
Description
4-Methylthio-Alpha-D-Mannose is an organic compound belonging to the class of monosaccharides. Monosaccharides are simple sugars that consist of a single carbohydrate unit. This compound is characterized by the presence of a methylthio group attached to the mannose molecule, which is a type of sugar. The chemical formula for this compound is C7H14O5S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthio-Alpha-D-Mannose typically involves the introduction of a methylthio group to the mannose molecule. This can be achieved through various chemical reactions, including the use of methylthiolating agents under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperatures to ensure the successful attachment of the methylthio group .
Industrial Production Methods: Industrial production of this compound may involve enzymatic processes where specific enzymes catalyze the conversion of mannose to its methylthio derivative. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthio-Alpha-D-Mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its original form or to other derivatives.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Mannose Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Methylthio-Alpha-D-Mannose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Mechanism of Action
The mechanism of action of 4-Methylthio-Alpha-D-Mannose involves its interaction with specific molecular targets. For instance, it can inhibit the adhesion of bacteria to host tissues by binding to bacterial receptors, thereby preventing infections. The compound’s effects are mediated through its interaction with proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
- 4-S-methyl-4-thio-alpha-D-glucopyranose
- D-Mannose
- D-Glucose
Comparison: 4-Methylthio-Alpha-D-Mannose is unique due to the presence of the methylthio group, which imparts distinct chemical properties and biological activities. Compared to D-Mannose and D-Glucose, this compound exhibits different reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C7H14O5S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-5-methylsulfanyloxane-2,3,4-triol |
InChI |
InChI=1S/C7H14O5S/c1-13-6-3(2-8)12-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7+/m1/s1 |
InChI Key |
UYUQSQYXZFSOEM-GKHCUFPYSA-N |
Isomeric SMILES |
CS[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO |
Canonical SMILES |
CSC1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
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